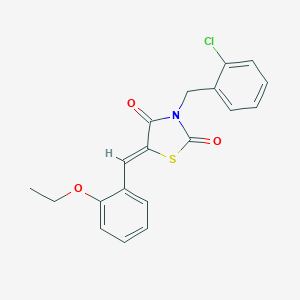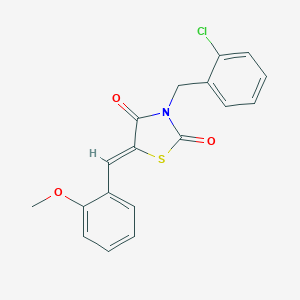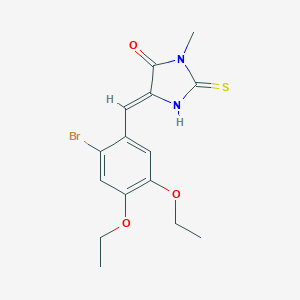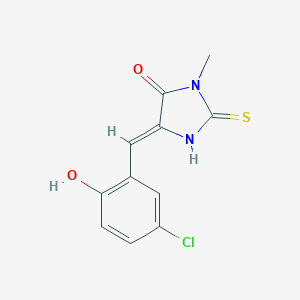![molecular formula C22H22N2O4S B300995 Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300995.png)
Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that has gained significant attention in scientific research. It is a thiazolidine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in cancer cell growth, inflammation, and microbial and fungal growth.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of various microorganisms and fungi, and reduce inflammation. Additionally, it has been shown to improve glucose uptake and insulin sensitivity in diabetic rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is its broad-spectrum activity against various diseases and conditions. Additionally, it has been shown to have low toxicity and high efficacy. However, one of the limitations is the lack of knowledge about its mechanism of action, which limits its potential use in clinical settings.
Direcciones Futuras
There are several future directions for the research of Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. These include:
1. Further studies on its mechanism of action to better understand its potential use in clinical settings.
2. Development of new synthetic methods to improve its yield and purity.
3. Exploration of its potential use in the treatment of other diseases and conditions.
4. Investigation of its potential use in combination with other drugs to enhance its efficacy.
5. Development of new formulations to improve its bioavailability and pharmacokinetics.
Conclusion:
In conclusion, Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a thiazolidine derivative that has shown promising results in various scientific research applications. Its broad-spectrum activity against various diseases and conditions, low toxicity, and high efficacy make it a potential candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential use in clinical settings.
Métodos De Síntesis
Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can be synthesized using various methods. One of the most common methods is the reaction between 2-ethoxybenzaldehyde, 2-amino-4-methylthiazole, and ethyl 4-aminobenzoate in the presence of a catalyst. The reaction yields Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate as the final product.
Aplicaciones Científicas De Investigación
Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. Additionally, it has been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Fórmula molecular |
C22H22N2O4S |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
ethyl 4-[[(5Z)-5-[(2-ethoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H22N2O4S/c1-4-27-18-9-7-6-8-16(18)14-19-20(25)24(3)22(29-19)23-17-12-10-15(11-13-17)21(26)28-5-2/h6-14H,4-5H2,1-3H3/b19-14-,23-22? |
Clave InChI |
FBFXIXNNVFHJEV-NPPZMEKISA-N |
SMILES isomérico |
CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
SMILES canónico |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300913.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B300915.png)


![(2E,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300921.png)


![5-{3-Chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300928.png)

![2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300931.png)

![{4-[(Z)-{(2E)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300933.png)
![{4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300934.png)
![5-Benzylidene-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300935.png)